3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a pyrido[2,3-d]pyrimidine core, and a benzoyl group substituted with bromine and chlorine atoms. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the acylation of the piperidine nitrogen with 5-bromo-2-chlorobenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted benzoyl compounds .
Scientific Research Applications
3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancers.
Mechanism of Action
The mechanism of action of 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrimidin-4(3H)-one
- 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)quinolin-4(3H)-one
- 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)benzimidazol-4(3H)-one
Uniqueness
The uniqueness of 3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets, improved pharmacokinetic properties, and greater stability under physiological conditions .
Biological Activity
3-(1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies that underline its therapeutic potential.
Chemical Structure
The compound features a pyrido[2,3-d]pyrimidine core, which is significant for its biological activity. The presence of a piperidine moiety and a brominated chlorobenzoyl group enhances its interactions with biological targets.
Chemical Formula : C₁₅H₁₄BrClN₃O
Research indicates that compounds similar to this compound act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These enzymes play crucial roles in cell cycle regulation and are often overexpressed in various cancers. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
- Inhibition of Cell Proliferation : Studies show that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC₅₀ values ranging from 10 µM to 50 µM in various cancer types .
- Mechanistic Insights : The compound's ability to inhibit CDK4-mediated pathways suggests a mechanism involving the disruption of G1/S phase transition in the cell cycle. This leads to reduced tumor growth and increased apoptosis in cancerous tissues .
Enzyme Inhibition
Apart from its anticancer properties, this compound may also exhibit enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Some related compounds have shown potential as AChE inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Compounds bearing similar functional groups have been evaluated for their urease inhibitory activity, which is relevant in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
Study | Biological Activity | IC₅₀ Value | Remarks |
---|---|---|---|
Study A | Antiproliferative on breast cancer cells | 15 µM | Significant reduction in cell viability observed. |
Study B | AChE inhibition | 80 nM | Potential application in Alzheimer's treatment. |
Study C | Urease inhibition | 5 µM | Demonstrated effective antibacterial properties. |
Notable Research
- In Vivo Studies : In vivo studies using mouse models have indicated that administration of similar pyrido[2,3-d]pyrimidine derivatives resulted in significant tumor size reduction compared to control groups .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrido[2,3-d]pyrimidine core for enhancing biological activity. Modifications at specific positions can lead to improved potency against targeted enzymes or receptors .
Properties
IUPAC Name |
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN4O2/c20-12-3-4-16(21)15(10-12)18(26)24-8-5-13(6-9-24)25-11-23-17-14(19(25)27)2-1-7-22-17/h1-4,7,10-11,13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPOGOIBYTXYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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